(3S,4R)-4-Methylpyrrolidin-3-amine
Overview
Description
(3S,4R)-4-Methylpyrrolidin-3-amine is a chiral amine compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a methyl group at the 4-position and an amine group at the 3-position. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methylpyrrolidin-3-amine can be achieved through various methods, including chemoenzymatic synthesis and traditional organic synthesis routes. One common method involves the use of ring-closing metathesis followed by lipase-mediated kinetic resolution. This approach allows for the enantioselective preparation of the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective protection and deprotection of functional groups, and chromatographic purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,4R)-4-Methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes with high specificity, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methylpyrrolidin-3-amine: The enantiomer of (3S,4R)-4-Methylpyrrolidin-3-amine, with opposite stereochemistry.
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: A structurally similar compound with a methoxy group at the 3-position.
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: The enantiomer of (3S,4R)-3-Methoxy-4-methylaminopyrrolidine.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments in biological systems makes it a valuable compound for research and pharmaceutical development.
Properties
IUPAC Name |
(3S,4R)-4-methylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTMFXXAJKCIPQ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283927 | |
Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113617-69-9 | |
Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113617-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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